N-Benzyl-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide
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Overview
Description
Preparation Methods
The synthesis of N-Benzyl-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the imidazo[2,1-C][1,2,4]triazole core, followed by the introduction of the ethoxyphenyl and benzyl groups. The final step involves the formation of the sulfanylacetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
N-Benzyl-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenyl groups, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of N-Benzyl-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
N-Benzyl-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-[4-(BENZYLOXY)PHENYL]-2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
α-(4-Benzylpiperazinyl)acetophenone hydrobromide: This compound shares the benzyl group but has a different core structure, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-benzyl-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-2-28-18-10-8-17(9-11-18)25-12-13-26-20(25)23-24-21(26)29-15-19(27)22-14-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,22,27) |
InChI Key |
SVYAKYJTVBYXQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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